molecular formula C14H26N2O7 B3028360 (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate CAS No. 1951425-14-1

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate

Cat. No.: B3028360
CAS No.: 1951425-14-1
M. Wt: 334.37
InChI Key: WQCZAAPKLLZPSE-FVGYRXGTSA-N
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Description

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a tert-butyl group, and an oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Aminomethylation: The aminomethyl group is introduced through reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Carboxylation: The carboxylate group is introduced by reacting the intermediate with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

    Oxalate Formation: Finally, the oxalate moiety is introduced by reacting the compound with oxalic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, thiols, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted morpholine compounds.

Scientific Research Applications

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal Transduction: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate: Lacks the oxalate moiety but shares similar structural features.

    6-(Aminomethyl)-2,2-dimethylmorpholine-4-carboxylate: Lacks the tert-butyl group but retains the morpholine and carboxylate functionalities.

    tert-Butyl 2,2-dimethylmorpholine-4-carboxylate: Lacks the aminomethyl group but includes the tert-butyl and morpholine components.

Uniqueness

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate is unique due to the presence of all three functional groups (tert-butyl, aminomethyl, and oxalate) in a single molecule

Properties

IUPAC Name

tert-butyl (6S)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.C2H2O4/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14;3-1(4)2(5)6/h9H,6-8,13H2,1-5H3;(H,3,4)(H,5,6)/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCZAAPKLLZPSE-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H](O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951425-14-1
Record name 4-Morpholinecarboxylic acid, 6-(aminomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, ethanedioate (1:1), (6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951425-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate
Reactant of Route 2
(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate
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(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate
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(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate
Reactant of Route 5
(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate
Reactant of Route 6
(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate

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